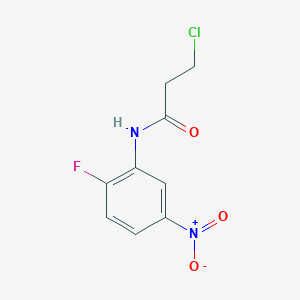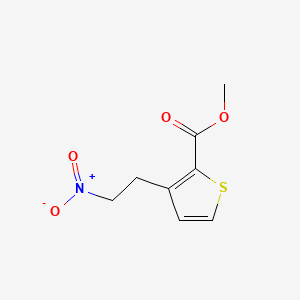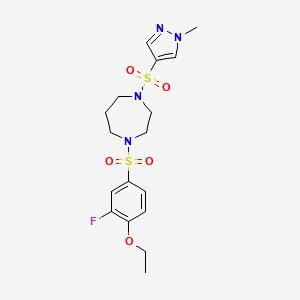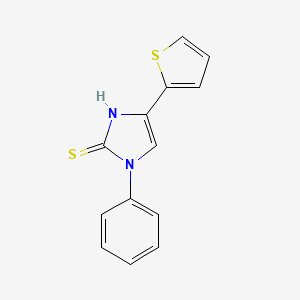![molecular formula C22H18N2O4 B2839543 2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922108-39-2](/img/structure/B2839543.png)
2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-methoxyphenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide” is a compound that has been studied in the context of asymmetric transfer hydrogenation . It is a biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine .
Synthesis Analysis
The compound has been synthesized using a Ru-Catalyzed asymmetric transfer hydrogenation of substituted dibenzo[b,f][1,4]oxazepines in water . The protocol provides biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with excellent conversion (up to >99%) and high enantioselectivity (up to 93% ee) in water as an environmentally benign solvent .Molecular Structure Analysis
The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepine core. The compound also contains a methoxyphenyl group and an acetamide group .Chemical Reactions Analysis
The compound has been involved in Ru-Catalyzed asymmetric transfer hydrogenation reactions . This reaction involves the transfer of hydrogen from a source to the compound, resulting in the formation of a new compound .Physical And Chemical Properties Analysis
The compound has a boiling point of 528.2°C at 760 mmHg and a density of 1.349g/cm3 . Its flash point is 203.8°C .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques
Research on dibenzo[d,f][1,3]diazepin derivatives shows the potential for creating compounds with significant bioactivity. For example, the synthesis of 3,4,5-trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones demonstrates the chemical pathways to construct complex molecules with potential biological applications. These compounds were synthesized from N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl)-amidines with tetrachloro-1,2-benzoquinone, showcasing the versatility of organic synthesis in creating diverse molecular structures (Gomaa, 2011).
Crystal Structures
The study of crystal structures of compounds similar to the query molecule, such as certain (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides, provides insight into the molecular configuration and potential interaction mechanisms with biological targets. This structural information is crucial for understanding the activity and optimization of bioactive compounds (Galushchinskiy, Aleksei N., et al., 2017).
Biological Activity and Applications
Antimicrobial and Antitumor Activity
Compounds with structures involving dibenzoxepin rings, such as new dihydrodibenzoxepins isolated from Bulbophyllum kwangtungense, have shown antimicrobial and antitumor activities. These findings highlight the potential of structurally related compounds in developing new therapeutic agents (Wu, Bin, et al., 2006). Furthermore, the bacteriostatic activities of compounds like 2-methoxyimino-2-(2-(substituted phenyl)-N-methylacetamide) derivatives against various pathogens indicate the broad spectrum of biological applications these molecules could have (Hong, Yang, 2012).
Pharmacological Potential
The search for new β3-adrenergic receptor agonists for treating obesity and diabetes led to the synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides, which showed selective activity. This underscores the importance of structural diversity in discovering molecules with specific therapeutic targets (Maruyama, T., et al., 2012).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-27-16-9-6-14(7-10-16)12-21(25)23-15-8-11-19-17(13-15)22(26)24-18-4-2-3-5-20(18)28-19/h2-11,13H,12H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPHZVFMVMYBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2839460.png)


![6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2839467.png)
![N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2839470.png)



![1-[3-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B2839476.png)
![Ethyl 2-[2-[2-(3-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2839477.png)
![2-Oxo-5-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2839478.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2839479.png)

